![molecular formula C18H18ClNO3 B2452384 2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid CAS No. 298216-17-8](/img/structure/B2452384.png)
2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid
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Description
2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid, or CBA-4MPOBA, is an important organic compound used in a variety of scientific research applications. It is an α-amino acid derivative, and its structure is composed of a carboxylic acid and an amide. CBA-4MPOBA has a wide range of biochemical and physiological effects on cells and organisms, and it is used in many lab experiments to study these effects.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
A study by Vanasundari et al. (2018) explored the molecular docking and spectroscopic analysis of similar compounds to 2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid. They employed FT-IR and FT-Raman spectroscopy, along with DFT calculations, to investigate the molecular structure and stability. Their research indicates potential applications in nonlinear optical materials and biological activities, such as inhibition of Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Structural and Electronic Analysis
Rahul Raju et al. (2015) conducted a study on a similar compound, focusing on its molecular structure, hyperpolarizability, and electronic properties using various spectroscopic techniques and theoretical calculations. Their research provides insights into the charge transfer within the molecule and its stability, which could be relevant for the compound (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).
Crystallographic Analysis
Nayak et al. (2013) investigated the crystal structure of a similar compound, providing detailed insights into the molecular geometry, including hydrogen bonding and Van der Waals interactions. Such studies are crucial for understanding the physical properties and potential applications of the compound (Nayak, Narayana, Jasinski, Yathirajan, & Kaur, 2013).
Synthesis and Characterization
Further research by Kuchař et al. (1995) on analogs of similar compounds provides insights into their synthesis, characterization, and potential anti-inflammatory activity. Understanding the synthesis and properties of such compounds is essential for exploring their scientific applications (Kuchař, Vosátka, Poppová, Knězová, Panajotovová, Tomková, & Taimr, 1995).
Thermal Analysis
The study by Nayak et al. (2014) on the thermal analysis of a structurally similar compound adds to the understanding of its stability under varying temperature conditions, which is crucial for its practical applications (Nayak, Narayana, Anthal, Gupta, Kant, & Yathirajan, 2014).
Antimicrobial and Antioxidant Activities
Kumar et al. (2016) explored the antimicrobial and antioxidant properties of a related compound, providing a foundation for potential pharmaceutical and therapeutic applications (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-4-(4-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-2-6-14(7-3-12)17(21)10-16(18(22)23)20-11-13-4-8-15(19)9-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQLDQIJSJKUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid |
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